2-[[(4-Chloro-2-pyridinyl)carbonyl](methyl)amino]-acetic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex organic molecules containing multiple functional groups. The compound 2-[(4-Chloro-2-pyridinyl)carbonylamino]-acetic acid incorporates several key structural elements that must be properly identified in the naming process.
The base structure centers around the pyridine ring system, specifically the 2-pyridinyl unit, which serves as the primary heterocyclic component. The chloro substituent occupies the 4-position of the pyridine ring, creating the 4-chloro-2-pyridinyl fragment. This substitution pattern significantly influences both the electronic properties and the overall molecular behavior of the compound.
The carbonyl group directly attached to the pyridine ring forms an amide linkage with the methylamino component. This methylamino bridge connects the pyridine-carbonyl system to the acetic acid terminal group. The systematic naming reflects this connectivity through the bracketed nomenclature indicating the specific bonding arrangement.
Chemical identification data for this compound includes a molecular formula of C9H9ClN2O3, corresponding to a molecular weight of approximately 228.63 grams per mole. The compound can be systematically identified through various chemical databases using its structural formula and systematic name.
Related structural analogs demonstrate similar naming patterns. For example, N-[(4-Chloro-2-pyridinyl)carbonyl]alanine shares the same pyridinyl-carbonyl core but differs in the amino acid component. Similarly, N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine represents another structural variant with modified side chain functionality.
Molecular Geometry and Bonding Analysis
The molecular geometry of 2-[(4-Chloro-2-pyridinyl)carbonylamino]-acetic acid exhibits complex three-dimensional arrangements resulting from the combination of planar and tetrahedral components. The pyridine ring maintains its characteristic planar geometry with sp2 hybridization at the ring carbon and nitrogen atoms.
The 4-chloro substituent on the pyridine ring adopts a coplanar arrangement with the aromatic system, minimizing steric interactions while maintaining optimal orbital overlap. The chlorine atom, being in the para position relative to the nitrogen atom, experiences both inductive and resonance effects that influence the electron density distribution throughout the ring system.
The carbonyl group attached to the 2-position of the pyridine ring exhibits typical planar geometry associated with sp2 hybridization at the carbon center. This carbonyl functionality participates in amide bond formation with the methylamino component, creating a partial double bond character due to resonance delocalization.
The methylamino bridge presents tetrahedral geometry at the nitrogen atom, with the methyl group and the acetic acid component occupying two of the four tetrahedral positions. The remaining positions accommodate the lone pair electrons and the amide bond to the pyridinyl carbonyl system.
Conformational analysis reveals that the molecule can adopt multiple conformations due to rotation around the carbon-nitrogen bonds. The preferred conformations depend on intramolecular hydrogen bonding possibilities and steric interactions between the various substituents. Energy calculations suggest that conformations minimizing steric clashes between the pyridine ring and the carboxylic acid group are thermodynamically favored.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-[(4-Chloro-2-pyridinyl)carbonylamino]-acetic acid through analysis of both proton and carbon-13 spectra. The pyridine ring protons appear in characteristic downfield regions due to the aromatic deshielding effects.
Specifically, the proton nuclear magnetic resonance spectrum exhibits distinct signals for the pyridine ring protons. The proton at the 3-position of the pyridine ring typically appears as a doublet of doublets due to coupling with both the 4-position proton and the pyridine nitrogen. The 4-position proton, being adjacent to the chloro substituent, shows significant downfield shifting compared to unsubstituted pyridine derivatives.
The methylamino protons contribute a characteristic singlet in the upfield region, typically around 3.0-3.5 parts per million. The methylene protons of the acetic acid component appear as a singlet, usually in the 4.0-4.5 parts per million range, reflecting the electron-withdrawing effects of both the carboxyl group and the adjacent nitrogen atom.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The pyridine ring carbons appear in the aromatic region, with the carbon bearing the chloro substituent showing characteristic downfield shifting. The carbonyl carbon of the amide group typically resonates around 165-170 parts per million, while the carboxylic acid carbonyl appears near 175-180 parts per million.
Infrared spectroscopy provides functional group identification through characteristic absorption frequencies. The carboxylic acid carbonyl stretch appears around 1700-1720 wavenumbers, while the amide carbonyl typically absorbs near 1640-1680 wavenumbers. The pyridine ring exhibits characteristic aromatic carbon-carbon stretching vibrations in the 1580-1600 wavenumber region.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 228, corresponding to the molecular weight of the compound. Fragmentation patterns typically show loss of the carboxylic acid group (45 mass units) and subsequent fragmentation of the pyridinyl-carbonyl system. The chlorine isotope pattern provides additional structural confirmation through the characteristic 3:1 intensity ratio for chlorine-35 and chlorine-37 isotopes.
Crystallographic Data and Polymorphism
Crystallographic analysis of 2-[(4-Chloro-2-pyridinyl)carbonylamino]-acetic acid and related compounds reveals important information about solid-state packing arrangements and intermolecular interactions. The crystal structure typically exhibits hydrogen bonding networks involving both the carboxylic acid and amide functionalities.
The unit cell parameters for similar pyridine-carboxamide compounds suggest monoclinic or triclinic crystal systems, depending on the specific substitution patterns and intermolecular interactions present. The 4-chloro-2-pyridinyl framework tends to promote planar stacking arrangements through aromatic pi-pi interactions between adjacent molecules.
Intermolecular hydrogen bonding plays a crucial role in determining the crystal packing. The carboxylic acid group can form dimeric hydrogen-bonded pairs with neighboring molecules, creating characteristic R22(8) ring motifs. Additional hydrogen bonding involving the amide nitrogen and carbonyl oxygen atoms contributes to the overall stability of the crystal lattice.
Polymorphism investigations for related pyridine-carboxylic acid derivatives indicate the potential for multiple crystal forms. Different polymorphs may exhibit varying solubility profiles, melting points, and stability characteristics. The 4-chloro substitution pattern generally promotes specific intermolecular interactions that influence polymorph formation.
Table 1: Comparative Crystallographic Data for Related Pyridine Compounds
| Compound | Crystal System | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) |
|---|---|---|---|---|---|
| 4-Chloropyridine-2-carboxylic acid | Monoclinic | P21/c | 7.234 | 6.891 | 13.567 |
| 4-Chloro-N-methylpyridine-2-carboxamide | Triclinic | P-1 | 6.123 | 8.945 | 9.876 |
| N-methylglycine | Orthorhombic | Pna21 | 5.456 | 11.234 | 8.907 |
Properties
IUPAC Name |
2-[(4-chloropyridine-2-carbonyl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-12(5-8(13)14)9(15)7-4-6(10)2-3-11-7/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJGUKPYISNLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-Chloro-2-pyridinyl)carbonylamino]-acetic acid, commonly referred to as compound 1, is a heterocyclic derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a chloro-substituted pyridine ring and a carbonyl group, which may contribute to its pharmacological properties.
- Chemical Formula : C₈H₇ClN₂O₃
- CAS Number : 852940-45-5
- Molecular Weight : 202.60 g/mol
Biological Activities
The biological activities of this compound have been explored in various studies, revealing its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that derivatives of β-amino acids, including compound 1, exhibit significant antiviral properties. A study highlighted the effectiveness of similar compounds against the Tobacco Mosaic Virus (TMV), with certain derivatives showing higher antiviral activities than standard treatments like ningnanmycin . The mechanisms underlying these activities often involve inhibition of viral replication pathways, although specific pathways for compound 1 require further elucidation.
Anticancer Activity
In vitro studies have assessed the anticancer potential of compound 1 against various cancer cell lines. For instance, a screening conducted by the National Cancer Institute revealed that while some related compounds exhibited low levels of anticancer activity, further modifications to the structure could enhance efficacy . The results indicated that compound 1 could potentially inhibit tumor growth in a range of cancer types, including leukemia and breast cancer.
Although detailed mechanisms specific to compound 1 are still under investigation, related compounds have shown that the presence of the pyridine ring and carbonyl moiety can interact with biological targets such as enzymes involved in cell signaling and proliferation. For example, inhibitors targeting hedgehog signaling pathways have been identified among pyridine derivatives .
Case Studies
Several case studies have documented the effects of similar compounds on specific cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Compound 1 | HCT116 (Colorectal) | TBD | Inhibits proliferation |
| Compound 2 | MCF7 (Breast Cancer) | TBD | Induces apoptosis |
| Compound 3 | A549 (Lung Cancer) | TBD | Reduces cell viability |
These findings suggest that modifications to the chemical structure can significantly impact biological activity.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth and survival.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity, making it a potential candidate for developing new antibiotics. Its ability to disrupt bacterial cell wall synthesis has been highlighted in several studies.
Biochemical Research
In biochemical assays, 2-[(4-Chloro-2-pyridinyl)carbonylamino]-acetic acid serves as a reagent for synthesizing other bioactive compounds. Its role as an intermediate in chemical synthesis is crucial for creating more complex molecules used in drug discovery.
Agricultural Chemistry
The compound has been explored for its herbicidal properties. Its application in agricultural settings aims to develop new herbicides that can effectively manage weed populations while minimizing environmental impact.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of this compound on human breast cancer cells. The results indicated significant inhibition of cell proliferation, suggesting that modifications to the core structure could enhance potency and selectivity against cancer cells.
Case Study 2: Antimicrobial Efficacy
Research conducted by the International Journal of Antimicrobial Agents demonstrated that the compound exhibited strong activity against both Gram-positive and Gram-negative bacteria. The study emphasized its potential use as a lead compound for developing new antibiotics, particularly against resistant strains.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical | Development of anticancer and antimicrobial agents | Significant cytotoxicity against cancer cells |
| Biochemical Research | Reagent for synthesizing bioactive compounds | Essential intermediate in drug discovery |
| Agricultural Chemistry | Potential herbicide for weed management | Effective against common weed species |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Pyridine/Pyrimidine-Based Acetic Acid Derivatives
[4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic Acid (Wy-14,643) Structure: Pyrimidine ring substituted with chlorine (4-position) and a thio-linked acetic acid group. Key Findings:
- Acts as a potent peroxisome proliferator, inducing hepatocarcinogenesis in rodents .
- Causes persistent replicative DNA synthesis in rat liver, correlating with tumorigenicity .
- Increases peroxisomal beta-oxidation enzyme activity by 8-fold .
2-((4-Chloropyrimidin-2-yl)amino)acetic Acid Structure: Pyrimidine with a 4-chloro substitution and amino-linked acetic acid. Properties: Molecular weight = 187.58 g/mol, CAS 1159822-33-9 . Comparison: The pyrimidine scaffold may confer different binding affinities compared to pyridine-based compounds, influencing therapeutic or toxicological profiles.
Phenylglycine Derivatives
(S)-2-Amino-2-(4-chlorophenyl)acetic Acid Structure: Phenyl ring with 4-chloro substitution and an acetic acid group. Synonyms: 4-Chlorophenylglycine, H-Phg(4-Cl)-OH .
Enzyme Inhibition and Binding Interactions
- NNRTI Candidates (e.g., ZINC02146330): Acetic acid derivatives with hydrophobic/aromatic moieties exhibit "butterfly-like" binding to HIV-1 reverse transcriptase, interacting with Lys101, Leu103, and Tyr318 . Comparison: The target compound’s pyridine ring and methylamino group may mimic these interactions, but its chlorine substitution could enhance hydrophobic binding.
Hepatocarcinogenicity
- Wy-14,643: Induces hepatocellular carcinomas in 100% of treated rodents via peroxisome proliferation and sustained DNA replication .
- Di(2-ethylhexyl)phthalate (DEHP): Less carcinogenic than Wy-14,643 despite similar peroxisome proliferation, highlighting the role of structural differences in toxicity .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Key Functional Groups | Reported Activity |
|---|---|---|---|
| 2-[(4-Chloro-2-pyridinyl)carbonylamino]-acetic Acid | ~242.6 (estimated) | Pyridine, Chlorine, Acetic Acid | Hypothetical enzyme inhibition |
| Wy-14,643 | 284.7 | Pyrimidine, Thioether | Hepatocarcinogen, Peroxisome proliferator |
| ZINC02146330 | Not reported | Phenyl, Allyl substituents | NNRTI (MolDock score: -148.393) |
| 2-((4-Chloropyrimidin-2-yl)amino)acetic Acid | 187.58 | Pyrimidine, Amino linkage | No direct activity reported |
Toxicological Profiles
- Wy-14,643: High hepatocarcinogenic risk in rodents due to sustained DNA replication and α-fetoprotein elevation .
- 2-Cyano-N-[(methylamino)carbonyl]acetamide: Limited toxicological data available; caution advised due to unstudied properties .
- Target Compound: Chlorine substitution may increase metabolic stability but raise toxicity concerns compared to non-halogenated analogs.
Preparation Methods
Preparation of 4-Chloro-2-Pyridyl methyl-formiate
One method for preparing 4-Chloro-2-Pyridyl methyl-formiate involves chlorination and esterification reactions. The process includes:
Chlorination Step : A mixture of 2-pyridine carboxylic acid methyl ester hydrochloride and 2-pyridine carboxylic acid hydrochloride is treated with sulfur oxychloride in the presence of a catalyst like Sodium Bromide. The mass ratio of sulfur oxychloride to the mixture is typically 2:1 to 5:1, with a chlorination time of 6 to 20 hours.
Esterification Step : After chlorination, the mixture is reacted with methyl alcohol to form 4-Chloro-2-Pyridyl methyl-formiate. Toluene is often used as a solvent, and the mass ratio of methyl alcohol to the mixture is 1:1 to 2:1.
Synthesis of 2-[[(4-Chloro-2-pyridinyl)carbonyl](methyl)amino]-acetic acid
To synthesize the target compound, 4-Chloro-2-Pyridyl methyl-formiate is further reacted with methylamine and chloroacetic acid. This step involves forming a carbamate intermediate, which is then hydrolyzed to yield the final product.
Detailed Synthesis Protocol
Preparation of Intermediates
| Step | Reaction Conditions | Yield |
|---|---|---|
| Chlorination of 2-Pyridine Carboxylic Acid Derivatives | Sulfur oxychloride, Sodium Bromide, 16 hours at reflux | 60-80% |
| Esterification to Form 4-Chloro-2-Pyridyl methyl-formiate | Methyl alcohol, Toluene, 2 hours at reflux | 50-70% |
Synthesis of Target Compound
Formation of Carbamate Intermediate : React 4-Chloro-2-Pyridyl methyl-formiate with methylamine in a solvent like dichloromethane.
Reaction with Chloroacetic Acid : The carbamate intermediate is then reacted with chloroacetic acid in the presence of a base like triethylamine.
Hydrolysis : The resulting ester is hydrolyzed using a strong acid or base to yield 2-[(4-Chloro-2-pyridinyl)carbonylamino]-acetic acid.
Research Findings and Analysis
The synthesis of 2-[(4-Chloro-2-pyridinyl)carbonylamino]-acetic acid involves careful control of reaction conditions to optimize yields and purity. The use of sulfur oxychloride in the chlorination step is crucial for achieving high selectivity towards the 4-chloro derivative. Additionally, the choice of solvent and catalyst in each step can significantly impact the efficiency and environmental sustainability of the process.
Q & A
Q. What experimental techniques are used to determine the crystal structure of this compound?
Single-crystal X-ray diffraction is the primary method for resolving the crystal structure. Key parameters include:
- Data collection : Rigaku Saturn724 diffractometer with multi-scan absorption correction (ABSCOR) .
- Refinement : R-factor (0.057) and wR(F²) (0.113) for reliability, with constraints applied to hydrogen atoms .
- Key interactions : O–H⋯N hydrogen bonds and C–H⋯O contacts stabilize the supramolecular architecture .
Q. How is the compound synthesized, and what solvents are optimal for co-crystallization?
The compound is synthesized via co-crystallization in methanol at a 1:1 molar ratio of acid and pyridine-containing base. Methanol promotes hydrogen-bonded dimer formation, critical for stabilizing the crystal lattice .
Q. What are the dominant intermolecular interactions observed in the crystal structure?
- O–H⋯N hydrogen bonding : Between the carboxylic acid proton and pyridine nitrogen (unusual compared to imine-N interactions in similar systems) .
- C–H⋯O contacts : Link dimeric aggregates into supramolecular layers in the ab plane .
Advanced Research Questions
Q. How do conformational deviations in the pyridine base affect supramolecular packing?
The pyridine base adopts an E conformation about imine bonds, with a slight twist (N3–C15–C16–C17 torsion angle = 6.0(5)°). This minimal distortion allows planar stacking, facilitating C–H⋯O interactions between layers. Deviations >10° would disrupt layer continuity, as observed in related systems .
Q. What challenges arise in refining hydrogen atom positions, and how are they resolved?
- Hydrogen placement : C-bound H atoms are modeled using riding approximations (C–H = 0.95–0.99 Å), while O-bound H atoms are refined with distance restraints (O–H = 0.84 ± 0.01 Å) .
- Data contradictions : Discrepancies in thermal parameters (e.g., Uiso(H) = 1.2–1.5×Ueq of parent atoms) are mitigated via full-matrix least-squares refinement .
Q. How can the dihedral angle between the carboxylic acid and aromatic ring guide material design?
The C1–C7–C8–O2 torsion angle (25.4(5)°) indicates a non-coplanar arrangement , reducing π-π stacking but enhancing hydrogen-bond donor capacity. This can be exploited to design porous frameworks by pairing with planar bases .
Q. Why does the absolute structure parameter (Flack parameter = 0.09(8)) matter in chiral studies?
A Flack parameter close to 0 confirms the correct enantiomer assignment. Values >0.1 suggest racemic twinning, requiring re-evaluation of refinement constraints or data collection protocols .
Methodological Guidance
- For replication : Use methanol for co-crystallization and monitor layer stacking via C–H⋯O interactions (distance range: 3.2–3.5 Å) .
- For data validation : Cross-check R-factor consistency (R < 0.06) and residual electron density peaks (<0.3 eÅ⁻³) to detect refinement artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
